N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1184703-86-3
VCID: VC4403233
InChI: InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3
SMILES: CC1=NC=C(S1)CNC2=CN=CC=C2
Molecular Formula: C10H11N3S
Molecular Weight: 205.28

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

CAS No.: 1184703-86-3

Cat. No.: VC4403233

Molecular Formula: C10H11N3S

Molecular Weight: 205.28

* For research use only. Not for human or veterinary use.

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine - 1184703-86-3

Specification

CAS No. 1184703-86-3
Molecular Formula C10H11N3S
Molecular Weight 205.28
IUPAC Name N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Standard InChI InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3
Standard InChI Key SYLWQOREIWJUKU-UHFFFAOYSA-N
SMILES CC1=NC=C(S1)CNC2=CN=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyridine ring linked via a methylene bridge to a 2-methylthiazole group. Its molecular formula (C₁₀H₁₁N₃S) and weight (205.28 g/mol) reflect this hybrid structure. The thiazole moiety contributes electron-rich aromaticity, while the pyridine nitrogen enables hydrogen bonding and π-π interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
CAS Number1184703-86-3
SolubilityModerate in polar aprotic solvents
StabilityStable under inert conditions

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Pyridine ring: Aromatic protons appear as doublets at δ 8.3–7.5 ppm .

  • Thiazole methyl group: Singlet at δ 2.4 ppm .

  • Methylene bridge: Multiplet at δ 4.7–4.8 ppm .
    Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 205.3 [M+H]⁺.

Synthetic Methodologies

Conventional Synthesis Pathways

  • Amination: 3-Aminopyridine reacts with 5-(chloromethyl)-2-methylthiazole in acetonitrile at 80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

  • Crystallization: Recrystallization from ethanol yields pure crystals.

Optimization Strategies

Reaction yield improves to 72% when using dimethylformamide (DMF) as a solvent and triethylamine as a base. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .

Biological Activity and Mechanisms

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 12.5 μg/mL) by disrupting DNA gyrase ATP-binding sites. Thiazole’s sulfur atom coordinates with bacterial metalloenzymes, while pyridine enhances membrane permeability .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Target Protein
MCF-7 (Breast)42.1Topoisomerase IIα
A549 (Lung)67.8EGFR Kinase
HepG2 (Liver)89.3Bcl-2

Antiparasitic Applications

Structural analogs exhibit 100% lethality against Caenorhabditis elegans within 24 hours at 25 ppm . The methylthiazole group may disrupt nematode neuromuscular junctions via glutamate receptor antagonism .

Pharmacological Modulation

Metabotropic Glutamate Receptor Interactions

The thiazole-pyridine framework shows affinity for mGlu5 receptors (Kᵢ = 110 nM) . In rodent models, analogs reduce ethanol self-administration by 62% through NMDA receptor downregulation .

Neurotransmitter Regulation

Chronic administration decreases NR1 subunit expression in the cingulate cortex (↓34%) and increases dopamine D₂ receptor density in the olfactory tubercle (↑22%) . These effects correlate with reduced anxiety-like behaviors .

Future Research Directions

Structural Modifications

  • Halogenation: Introducing chloro substituents at the pyridine C6 position enhances anticancer activity (IC₅₀ improved to 28.7 μM in MCF-7).

  • Heterocycle Fusion: Replacing thiazole with 1,2,4-thiadiazole improves metabolic stability (t₁/₂ increased from 1.8 to 4.3 hours) .

Targeted Drug Delivery

Nanoparticle encapsulation (PLGA carriers) increases bioavailability by 3.2-fold in murine models . Conjugation with folic acid enhances tumor-specific uptake in EGFR-overexpressing cells.

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